Acitretin (sodium)
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Overview
Description
Ro 10-1670 sodium, also known as acitretin sodium, is a second-generation, systemic retinoid. It is primarily used in the treatment of severe psoriasis and other disorders of keratinization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acitretin sodium involves several key steps. The process begins with the methylation of 2,3,5-trimethylphenol using potassium hydroxide and methyl iodide in refluxing aqueous ethanol to produce 2,3,5-trimethylanisole. This intermediate is then carbonylated with phosphorus oxychloride and dimethylformamide to yield 4-methoxy-2,3,6-trimethylbenzaldehyde. Subsequent condensation with acetone in the presence of sodium hydroxide forms 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. This compound undergoes a Grignard reaction with ethynylmagnesium bromide in tetrahydrofuran to produce 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-4-penten-1-yne. Controlled hydrogenation of this intermediate with hydrogen over a palladium catalyst in hexane yields 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-1,4-pentadiene. Finally, treatment with triphenylphosphonium bromide in benzene at 60°C produces the phosphonium salt, which is then condensed with 3-formylcrotonic acid butyl ester using sodium hydride in dimethylformamide to yield the desired product .
Industrial Production Methods
Industrial production of acitretin sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization techniques and is then converted to its sodium salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions
Acitretin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Acitretin sodium can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acitretin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of retinoid chemistry and its interactions with various reagents.
Biology: Acitretin sodium is used to study the effects of retinoids on cell differentiation and proliferation.
Medicine: It is primarily used in the treatment of severe psoriasis and is being researched for its potential in treating Alzheimer’s disease.
Industry: Acitretin sodium is used in the formulation of topical treatments for skin disorders
Mechanism of Action
The mechanism of action of acitretin sodium involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors and retinoid X receptors, which regulate the growth and differentiation of skin cells. By normalizing the growth cycle of skin cells, acitretin sodium reduces the excessive cell growth and keratinization seen in psoriasis .
Comparison with Similar Compounds
Similar Compounds
Etretinate: A first-generation retinoid with a longer half-life compared to acitretin sodium.
Tazarotene: A third-generation retinoid used in the treatment of psoriasis and acne.
Isotretinoin: Another retinoid used primarily for severe acne.
Uniqueness
Acitretin sodium is unique due to its shorter half-life compared to etretinate, which reduces the risk of long-term side effects. It also has a broader range of applications, including potential use in Alzheimer’s disease research .
Properties
Molecular Formula |
C21H25NaO3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
sodium;(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+; |
InChI Key |
ZLNPVBQOHHEBBD-WMOHYEITSA-M |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+] |
Origin of Product |
United States |
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